3-Azabicyclo[3.2.2]nonane
Overview
Description
3-Azabicyclo[3.2.2]nonane is a structural motif that appears in various chemical compounds with potential biological activities. It is a bicyclic structure consisting of a three-membered aziridine ring fused to a six-membered cyclohexane ring. This motif is of interest due to its presence in compounds with antiprotozoal, analgesic, and antiarrhythmic properties .
Synthesis Analysis
The synthesis of this compound derivatives has been approached through various methods. One approach involves the addition of α-bromomethylacrylate to N-tosylpiperidone enamine followed by transformation of the adducts . Another method includes a tandem Mannich reaction starting from aromatic ketones, paraformaldehyde, and dimethylamine, which provides a practical route to synthesize these derivatives in good yields . Additionally, radical cyclization of 1-(carbamoyl)dichloromethyl radicals with activated alkenes has been used to form 2-azabicyclo[3.3.1]nonanes, which are closely related structures .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and in some cases, X-ray diffraction analysis. The structural variations and their impact on biological activity have been explored, with the attachment of different side chains to the ring nitrogen being a common modification . The conformational analysis of these compounds has also been performed, indicating preferred conformations for substituted derivatives .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been studied in the context of their potential biological activities. For instance, the antiprotozoal potencies of these compounds have been assessed against Plasmodium falciparum and Trypanosoma brucei rhodesiense, with structure-activity relationships being discussed . In the case of antiarrhythmic properties, the ability of certain derivatives to prevent induced ventricular tachycardia in dogs has been compared to that of lidocaine, a commonly used antiarrhythmic drug .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the search for polymorphism in 3-azabicyclo[3.3.1]nonane-2,4-dione revealed different forms and solvates, highlighting the flexibility of the hydrogen bonding motifs and the impact of the molecule's globular shape on its physical state . The synthesis of bridgehead substituted azabicyclo[3.3.1]nonane derivatives as potent and selective α7 nicotinic ligands also underscores the importance of structural features in determining the affinity and selectivity of these compounds for their biological targets .
Scientific Research Applications
Synthesis Techniques
- One-Pot Synthesis Approach : A novel one-pot tandem Mannich annulation method has been developed for synthesizing 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine. This synthesis is notable for its practicality and good yield, up to 83% (Xiao Yi et al., 2018).
Antiprotozoal Applications
Antiprotozoal Potency : 3-Azabicyclo[3.2.2]nonanes have been identified as potent antiprotozoal agents. Structural variations and the attachment of various side chains to the ring nitrogen have demonstrated significant antiplasmodial and antitrypanosomal activities (Sarfraz Ahmad et al., 2016).
Synthesis and Antiprotozoal Activity : Studies have synthesized and tested various 3-azabicyclo[3.2.2]nonane derivatives for antiprotozoal activity. Some of these compounds have shown promising results in vitro against pathogens such as Plasmodium falciparum and Trypanosoma brucei rhodesiense, with certain compounds demonstrating low cytotoxicity, making them viable lead compounds for further modifications (W. Seebacher et al., 2005).
Alkaloid Synthesis
- Building Blocks for Alkaloids : The this compound structure serves as a significant building block for biologically active compounds, including those used in Alzheimer's and asthma treatments. Its synthesis involves rearranging the quinuclidine ring in Cinchona alkaloids, establishing three chiral centers (D. Mujahidin et al., 2016).
Polymerization and Cyclization
Palladium-Catalyzed Cycloalkenylation : Functionalized 3-azabicyclo[3.3.0]nonanes have been synthesized using palladium-catalyzed cycloalkenylation. This process has applications in the stereoselective synthesis of complex molecules like isoiridomyrmecin and isodihydronepetalactone, featuring a 3-oxabicyclo[4.3.0]nonane subunit (Kazutaka Takeda et al., 2011).
Copper(I)-Catalyzed Intramolecular Coupling : A novel synthetic entry to 2-azabicyclo[3.3.1]nonanes is based on a copper(I)-catalyzed intramolecular coupling process. This method has widened the scope of synthesizing polyfunctionalized 2-azabicyclo[3.3.1]nonanes, applicable in various chemical syntheses (F. Diaba et al., 2012).
Crystal Structure Prediction
- Hydrogen Bonding and Polymorphism : Studies on 3-azabicyclo[3.3.1]nonane-2,4-dione have focused on exploring its crystal structure and polymorphism. The research has revealed insights into hydrogen bonding motifs and structural transformations, which are valuable for understanding the molecular behavior of such compounds (A. Hulme et al., 2007).
Safety and Hazards
Future Directions
There is a great demand for potent new antiplasmodial drugs . The modular approach developed for the construction of an indole-fused azabicyclo[3.3.1]nonane structural framework can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .
Mechanism of Action
Target of Action
3-Azabicyclo[3.2.2]nonane and its derivatives have been found to exhibit antiprotozoal activities . The primary targets of this compound are the protozoan parasites Plasmodium falciparum and Trypanosoma brucei rhodesiense . These parasites are responsible for malaria and African sleeping sickness respectively .
Mode of Action
falciparum . This suggests that the compound interacts with the parasites in a way that inhibits their growth or survival .
Pharmacokinetics
brucei rhodesiense suggests that it may have suitable bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth or survival of the targeted parasites . This leads to a decrease in the severity of the diseases caused by these parasites, namely malaria and African sleeping sickness .
properties
IUPAC Name |
3-azabicyclo[3.2.2]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8-4-3-7(1)5-9-6-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICHZOBEUWVYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059771 | |
Record name | 3-Azabicyclo[3.2.2]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
283-24-9 | |
Record name | 3-Azabicyclo[3.2.2]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo(3.2.2)nonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Azabicyclo[3.2.2]nonane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Azabicyclo[3.2.2]nonane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Azabicyclo[3.2.2]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Azabicyclo[3.2.2]nonane?
A1: The molecular formula of this compound is C8H15N, and its molecular weight is 125.21 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have used infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound and its derivatives. These techniques provide insights into the compound's structure, bonding, and fragmentation patterns. [, , ]
Q3: How do structural modifications of this compound impact its biological activity?
A3: Studies have explored the SAR of this compound derivatives, particularly regarding antitussive, antimalarial, and antiprotozoal activities. For example, introducing specific substituents at the 3-position, such as acyl, alkyl, and dialkylaminoacetyl groups, significantly influences the compounds' potency and selectivity for various targets. [, , , , , , ]
Q4: Can you provide specific examples of how substituents on this compound affect its activity?
A4: Research shows that incorporating a 4'-benzyloxy-2-methyl propiophenone group at the 3-position of this compound results in potent antitussive activity, comparable to codeine and dextromethorphan. [] In another study, introducing a thiosemicarbazone moiety at the 3-position led to promising antimalarial activity, with the 2-[1-(2-pyridinyl)butylidene]hydrazide derivative demonstrating significant efficacy in a mouse model of Plasmodium berghei infection. []
Q5: What is known about the stability of this compound and its derivatives?
A5: While specific stability data for this compound is limited in the provided literature, researchers have developed and characterized various derivatives, suggesting the core structure possesses a degree of stability amenable to chemical modification. Further investigations are needed to determine the compound's intrinsic stability under various conditions.
Q6: What are the potential applications of this compound and its derivatives?
A6: Research suggests that this compound derivatives hold promise in several areas:* Antitussives: Derivatives like 3-(3-azabicyclo[2.2.2]nonan-3-yl)-4'-benzyloxy-2-methyl propiophenone exhibit potent antitussive activity. []* Antimalarials: Thiosemicarbazone derivatives of this compound display promising antimalarial activity against Plasmodium berghei. []* Antiprotozoals: Several studies have explored the antiprotozoal potential of novel this compound derivatives. [, , , ]* Local Anesthetics: Acyl, alkyl, and dialkylaminoacetyl derivatives of this compound show local anesthetic properties, surpassing or matching the efficacy of lidocaine in some models. [] * Hypotensives: Urea and hydrazide derivatives of this compound exhibit hypotensive and bradycardic activities in rats. []* Rubber Accelerators: Thiocarbamyl sulfenamide derivatives of this compound are effective as rubber accelerators, influencing vulcanization rates and crosslink density. []
Q7: Have computational methods been used to study this compound?
A7: While the provided literature lacks details on specific computational studies, researchers likely employed molecular modeling techniques to understand the conformational properties of this compound and its derivatives. These methods can help predict preferred conformations and their influence on biological activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.